REACTION_CXSMILES
|
[NH2:1][C:2]1[N:11]=[CH:10][C:9]2[C:8]([NH:12][C:13]3[CH:18]=[CH:17][CH:16]=[C:15]([Br:19])[CH:14]=3)=[N:7][CH:6]=[N:5][C:4]=2[CH:3]=1.[C:20](OC(=O)C)(=[O:22])[CH3:21].C(N(CC)CC)C>CN(C1C=CN=CC=1)C>[C:20]([NH:1][C:2]1[N:11]=[CH:10][C:9]2[C:8]([NH:12][C:13]3[CH:18]=[CH:17][CH:16]=[C:15]([Br:19])[CH:14]=3)=[N:7][CH:6]=[N:5][C:4]=2[CH:3]=1)(=[O:22])[CH3:21]
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Name
|
|
Quantity
|
0.154 g
|
Type
|
reactant
|
Smiles
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NC1=CC=2N=CN=C(C2C=N1)NC1=CC(=CC=C1)Br
|
Name
|
|
Quantity
|
0.14 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
0.14 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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catalyst
|
Smiles
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CN(C)C1=CC=NC=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction is then quenched by addition of ice water
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Type
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FILTRATION
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Details
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The dark precipitate is collected by Buchner filtration
|
Type
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CUSTOM
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Details
|
is purified by preparative tlc (Rf=0.25, 7% MeOH/CHCl3)
|
Type
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CUSTOM
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Details
|
Recrystallization from EtOH
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC=2N=CN=C(C2C=N1)NC1=CC(=CC=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 mg | |
YIELD: PERCENTYIELD | 7.7% | |
YIELD: CALCULATEDPERCENTYIELD | 7.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |